N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide
Description
This compound features a 1,2,3-triazole core linked to a 4-chlorophenyl group, a piperidin-4-yl moiety, and a 3-methoxybenzamide substituent. Its molecular formula is C22H21ClN5O3 (calculated based on structural analogs in and ). The 3-methoxybenzamide contributes hydrogen-bonding capacity and moderate lipophilicity. While specific pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting enzymes or receptors requiring aromatic/heterocyclic recognition .
Properties
IUPAC Name |
N-[1-[1-(4-chlorophenyl)triazole-4-carbonyl]piperidin-4-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O3/c1-31-19-4-2-3-15(13-19)21(29)24-17-9-11-27(12-10-17)22(30)20-14-28(26-25-20)18-7-5-16(23)6-8-18/h2-8,13-14,17H,9-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYKCNAOXMBCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetcAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha .
Mode of Action
This could potentially result in alterations in cellular signaling pathways, impacting various biological processes.
Biochemical Pathways
Compounds with similar structures have been found to impact pathways related tocAMP-dependent protein kinase activity
Biological Activity
N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a triazole ring, a piperidine moiety, and a methoxybenzamide segment. The synthesis typically involves a multi-step reaction pathway including:
- Formation of the Triazole Ring : This is often achieved through "click chemistry," involving the reaction of an azide with an alkyne.
- Amidation : The introduction of the benzamide group is performed using an amine and a carboxylic acid derivative.
- Substitution Reactions : These are crucial for achieving the desired chemical properties and enhancing biological activity.
Anticancer Properties
Research indicates that triazole derivatives exhibit promising anticancer activities. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer).
- Mechanism of Action : Compounds often induce apoptosis and cell cycle arrest at the G2/M phase, leading to inhibited cell proliferation.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Example 1 | A549 | 23 | Apoptosis induction |
| Example 2 | MCF-7 | 15 | G2/M arrest |
Other Biological Activities
In addition to anticancer effects, N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide may exhibit:
- Antimicrobial Activity : Related triazole compounds have shown efficacy against bacterial and fungal strains.
- Antiviral Effects : Some derivatives have been evaluated for their ability to inhibit viral replication.
Study on Anticancer Activity
A study by Zhou et al. (2014) evaluated a series of triazole derivatives for their antiproliferative activity. Among these, compounds similar to N-(1-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)-3-methoxybenzamide exhibited notable cytotoxicity against lung cancer cell lines, with IC50 values ranging from 15 to 25 μM .
Mechanistic Insights
Further investigations into the mechanism of action revealed that these compounds could act as inhibitors of key signaling pathways involved in tumor progression, such as the Wnt/β-catenin pathway . This suggests a multifaceted approach to their anticancer properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Chlorine Position : The target compound’s para-chlorine (vs. meta in ) may improve π-π stacking in hydrophobic pockets compared to analogs with electron-donating methyl groups () .
Pharmacological Potential
Though direct activity data are unavailable, the target compound’s triazole-piperidine scaffold resembles opioid analogs () and kinase inhibitors (), suggesting possible CNS or anticancer applications. The 3-methoxy group may mitigate cytotoxicity seen in halogenated derivatives .
Q & A
Q. Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions. For example, the triazole proton appears as a singlet near δ 8.5 ppm, while the piperidine protons show splitting patterns between δ 1.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z 468.12 (calculated for C₂₂H₂₂ClN₅O₃). Fragmentation patterns help validate the benzamide and triazole groups .
- X-ray Crystallography : If crystalline, this provides unambiguous proof of stereochemistry and spatial arrangement .
Basic Question: What preliminary biological assays are suitable for evaluating its activity?
Q. Methodological Answer :
- In Vitro Cytotoxicity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR, CDK2) using fluorescence-based assays. Triazole-piperidine hybrids often target ATP-binding pockets .
- Antimicrobial Testing : Perform broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with ciprofloxacin .
Advanced Question: How can structure-activity relationships (SAR) be systematically studied for this compound?
Q. Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl or methoxyphenyl) to assess electronic effects on bioactivity .
- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical interactions (e.g., hydrogen bonding via the triazole nitrogen) .
- Bioisosteric Replacement : Substitute the piperidine ring with morpholine or azetidine to evaluate conformational flexibility .
Data Analysis : Plot IC₅₀ values against logP or polar surface area to correlate physicochemical properties with activity .
Advanced Question: What strategies resolve contradictions in reported biological data (e.g., high in vitro potency but low in vivo efficacy)?
Q. Methodological Answer :
- ADME Profiling : Assess metabolic stability (e.g., liver microsomes), plasma protein binding, and permeability (Caco-2 assays) to identify pharmacokinetic bottlenecks .
- Formulation Optimization : Improve solubility via nanoemulsions or cyclodextrin complexes. Test bioavailability in rodent models .
- Target Engagement Studies : Use thermal shift assays or SPR to confirm direct target binding. Discrepancies may arise from off-target effects .
Advanced Question: How can computational modeling predict target interactions?
Q. Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., AKT1). Prioritize targets with high docking scores and conserved binding motifs .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds and hydrophobic contacts .
- QSAR Models : Develop regression models linking structural descriptors (e.g., H-bond donors, molar refractivity) to activity data from public databases (ChEMBL) .
Basic Question: What safety protocols are essential for handling this compound?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb solids with vermiculite; avoid water to prevent dust formation. Dispose via licensed hazardous waste services .
- Storage : Store in airtight containers at –20°C under inert gas (N₂) to prevent degradation .
Advanced Question: How can impurity profiles be minimized during synthesis?
Q. Methodological Answer :
- Reaction Optimization : Adjust stoichiometry (e.g., 1.2 eq. of alkyne for CuAAC) and temperature (25–50°C) to suppress side products .
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomers .
- Analytical QC : Employ LC-MS with charged aerosol detection (CAD) for trace impurity quantification (<0.1%) .
Advanced Question: How does this compound compare to structurally similar analogs in terms of selectivity?
Q. Methodological Answer :
- Selectivity Panels : Test against a panel of 50+ kinases (DiscoverX) to identify off-target interactions. Compare with analogs lacking the methoxy group .
- Cellular Pathway Analysis : Use RNA-seq or phospho-proteomics to map downstream effects. Triazole derivatives often modulate apoptosis pathways (e.g., Bcl-2) .
- Species Selectivity : Evaluate cross-reactivity in murine vs. human cell lines to guide translational studies .
Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices?
Q. Methodological Answer :
- Sample Preparation : Use protein precipitation (ACN) or SPE (C18 cartridges) to extract the compound from plasma .
- LC-MS/MS Detection : Optimize MRM transitions (e.g., m/z 468.12 → 321.08 for quantification). Validate linearity (1–1000 ng/mL) and matrix effects .
- Metabolite ID : Perform HRMS/MS to characterize phase I/II metabolites. The triazole ring is prone to oxidative cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
